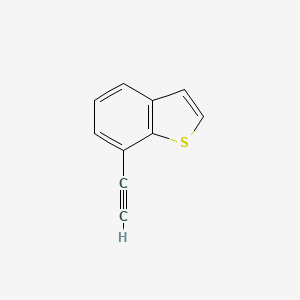

7-Ethynyl-1-benzothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ethynyl-1-benzothiophene is a derivative of benzothiophene . Benzothiophenes are a promising class of organosulfur compounds that have diverse applications in medicinal chemistry and materials science . They are present in many natural products and have served in a broad range of research fields .

Molecular Structure Analysis

The molecular structure of benzothiophenes has been studied theoretically using different levels of quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . The molecular structures, dipole moments, thermodynamic properties, and vibration normal modes agree well with the available experimental data and predict the non-available values .Chemical Reactions Analysis

Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .科学的研究の応用

Organic Semiconductors and Field-Effect Transistors

High Mobility Organic Semiconductors

A series of studies have explored the synthesis and electronic properties of benzothiophene derivatives, particularly focusing on their application in organic semiconductors. For instance, a synthetic approach involving thiophene-annulation reactions has been developed to produce π-extended thienoacene-based organic semiconductors with the benzothiophene substructure. These materials, including bis[1]benzothieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene, have shown high mobility in vapor-deposited OFETs, indicating their potential for high-performance electronics (Mori et al., 2013).

Solution-Processable Semiconductors

Another study focused on the development of highly soluble benzothiophene derivatives for solution-processed OFETs. These materials have demonstrated well-ordered structures and high field-effect mobility, showcasing their suitability for practical electronic device fabrication (Ebata et al., 2007).

Novel Structural Frameworks

Innovative synthetic methods have also been reported for creating novel benzothiophene frameworks with unique electronic and structural properties. For example, one-pot photochemical synthesis has been utilized to develop angularly-fused thienobis[1]benzothiophenes, which exhibit unique intermolecular contacts in the crystalline state, potentially leading to electrically interesting materials (Ogaki et al., 2014).

Advanced Electronic Applications

Charge Carrier Mobility

Research has also delved into understanding the structure-property relationships of benzothiophene derivatives to enhance charge carrier mobility in organic semiconductors. For instance, the study of different isomers of didodecyl[1]benzothieno[3,2-b][1]benzothiophene has revealed the impact of molecular packing on charge carrier transport, with some isomers showing unprecedentedly high mobility (Tsutsui et al., 2016).

作用機序

Target of Action

Benzothiophene derivatives, which include 7-ethynyl-1-benzothiophene, are known to have diverse applications in medicinal chemistry .

Mode of Action

Benzothiophene derivatives are synthesized using coupling reactions and electrophilic cyclization reactions . This suggests that the interaction of this compound with its targets could involve similar chemical reactions.

Biochemical Pathways

Benzothiophene derivatives are known to have diverse applications in medicinal chemistry and materials science . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

aureus and potential as antifungal agents . This suggests that this compound could potentially have similar effects.

将来の方向性

Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Future research may focus on developing novel and green methods for such functional benzothiophene derivatives .

生化学分析

Biochemical Properties

Benzothiophene derivatives have been synthesized and tested against various microorganisms, showing high antibacterial activity . This suggests that 7-Ethynyl-1-benzothiophene may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .

特性

IUPAC Name |

7-ethynyl-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUAQDUKODVULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)

![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)

![5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2698118.png)

![2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole](/img/structure/B2698121.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698123.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2698124.png)